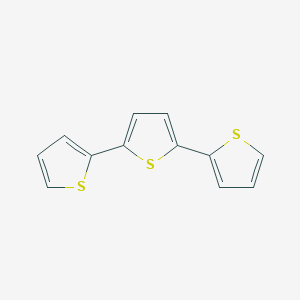
2,5-dithiophen-2-ylthiophene
Overview
Description
2,2’:5’,2’'-Terthiophene is a tri-thiophene based low band conductive polymer. It is a heterocyclic aromatic compound consisting of three thiophene rings connected through their alpha positions. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nickel-Catalyzed Coupling Reaction: One common method involves the nickel-catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium.
Kumada Coupling Reaction: Another method includes reacting 2,5-dibromothiophene with a Grignard reagent via Kumada coupling.
Stille Coupling Reaction: The compound can also be synthesized using stannylthiophene via Stille coupling reactions.
Suzuki Coupling Reaction: A thiophene boronic acid or boronate ester can be used in Suzuki coupling reactions to prepare 2,2’:5’,2’'-Terthiophene.
Cyclization of 2-Thienylacetylenes: Cyclization of 2-thienylacetylenes is another synthetic route.
Industrial Production Methods: Industrial production methods typically involve large-scale application of the above-mentioned synthetic routes, optimized for higher yields and cost-effectiveness.
Types of Reactions:
Oxidation: 2,2’:5’,2’'-Terthiophene can undergo oxidation reactions, often generating singlet oxygen.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Singlet oxygen and other oxidized derivatives.
Substitution: Halogenated or alkylated terthiophene derivatives.
Mechanism of Action
Target of Action
2,2’:5’,2’‘-Terthiophene, also known as α-Terthiophene, is an oligomer of the heterocycle thiophene . It is a natural product found in certain plants, such as Tagetes minuta . The primary targets of 2,2’:5’,2’'-Terthiophene are bacterial cells, where it exhibits enhanced antibacterial activity when exposed to ultraviolet light .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their inhibition . The antibacterial activity of 2,2’:5’,2’'-Terthiophene is enhanced when it is exposed to ultraviolet light , suggesting that it may cause damage to bacterial cells through a photoactivated process.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their inhibition .
Result of Action
The primary result of the action of 2,2’:5’,2’'-Terthiophene is the inhibition of bacterial cells . This antibacterial activity is enhanced when the compound is exposed to ultraviolet light , suggesting that it may be particularly effective in environments where such exposure is possible.
Action Environment
The efficacy and stability of 2,2’:5’,2’‘-Terthiophene are influenced by environmental factors. Notably, the compound’s antibacterial activity is enhanced when it is exposed to ultraviolet light . This suggests that 2,2’:5’,2’‘-Terthiophene may be particularly effective in environments with ample sunlight.
Biochemical Analysis
Biochemical Properties
2,2’:5’,2’'-Terthiophene interacts with various biomolecules in biochemical reactions. It is known to generate singlet oxygen , which can interact with various enzymes and proteins, altering their function. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
The effects of 2,2’:5’,2’‘-Terthiophene on cells and cellular processes are diverse. It has been used in the formation of metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications . This suggests that 2,2’:5’,2’'-Terthiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,2’:5’,2’'-Terthiophene exerts its effects through various mechanisms. It is known to generate singlet oxygen , which can cause oxidative stress in cells, leading to changes in gene expression and enzyme activity. Additionally, it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation.
Metabolic Pathways
2,2’:5’,2’'-Terthiophene may be involved in various metabolic pathways. It is known to generate singlet oxygen , which can interact with various enzymes or cofactors
Scientific Research Applications
2,2’:5’,2’'-Terthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bithiophene: Consists of two thiophene rings and shares similar electronic properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: Contains four thiophene rings and is used in similar applications.
α-Sexithiophene: Composed of six thiophene rings and is known for its use in organic semiconductors.
Uniqueness: 2,2’:5’,2’'-Terthiophene is unique due to its balance of electronic properties and ease of synthesis. Its three-ring structure provides a good compromise between stability and reactivity, making it highly versatile for various applications.
Properties
IUPAC Name |
2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSFECAJUBPPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99611-76-4 | |
| Record name | 2,2′:5′,2′′-Terthiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99611-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2041206 | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-34-1 | |
| Record name | 2,2′:5′,2′′-Terthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Terthienyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2':5',2''-Terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TERTHIENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P77RAU2RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2':5',2''-terthiophene?
A1: 2,2':5',2''-Terthiophene has a molecular formula of C12H8S3 and a molecular weight of 248.38 g/mol.
Q2: What spectroscopic data is available for 2,2':5',2''-terthiophene?
A2: Research utilizes various spectroscopic techniques to characterize 2,2':5',2''-terthiophene and its derivatives. These include:
- UV-Vis Spectroscopy: This technique reveals information about the electronic structure and conjugation length of the molecule. Studies show that aromatic and heteroaromatic substituents on 2,2':5',2''-terthiophene do not significantly conjugate with the terthiophene backbone. []
- Fluorescence Spectroscopy: Many 2,2':5',2''-terthiophene derivatives exhibit strong fluorescence. The fluorescence wavelength and intensity are influenced by substituents on the thiophene rings. []
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and its radical cation. Intense bands in the low-frequency region of the Raman spectra are attributed to C–S stretching modes coupled with thiophene ring deformations. []
- NMR Spectroscopy: 1H NMR is frequently employed to confirm the structure of synthesized 2,2':5',2''-terthiophene derivatives and investigate their rotational isomerization barriers. []
Q3: How does the molecular mass of poly(4,4''-dioctyl-2,2':5',2''-terthiophene) (PDOTT) impact its supramolecular organization?
A3: Research using scanning tunneling microscopy (STM) reveals that the chain length of PDOTT significantly influences its 2D supramolecular organization. Shorter molecules (6-9 thiophene units) form well-defined islands, while longer molecules (12-15 units) exhibit anisotropic interactions and form one-dimensional rows. Polydispersity hinders supramolecular ordering due to incompatible structures formed by molecules of different lengths. This finding has significant implications for the electrical transport properties of polythiophene derivatives in organic electronics. []
Q4: How stable is 2,2':5',2''-terthiophene under ambient conditions, and are there methods to enhance its stability?
A4: While 2,2':5',2''-terthiophene itself is susceptible to photodegradation in air, incorporating a naphthalene unit into its structure, as in 5-(1-naphthyl)-2,2':5',2''-terthiophene (NA-3T), greatly enhances its photochemical stability. This modification allows for its utilization in the fabrication of stable, monolayer-chemistry-based fluorescent sensing films. []
Q5: Does 2,2':5',2''-terthiophene exhibit catalytic properties?
A5: While not a catalyst itself, research highlights the use of 2,2':5',2''-terthiophene as a key reagent in silver-catalyzed hydroarylation reactions. It facilitates the selective hydroheteroarylation of highly substituted styrenes and heteroaromatic styrenes, leading to more complex organic structures. []
Q6: What are the potential applications of 2,2':5',2''-terthiophene and its derivatives in material science?
A6: 2,2':5',2''-Terthiophene derivatives demonstrate promise in various material science applications:
- Electrochromic Materials: Electrochemically doped poly(5-vinyl-2,2':5',2''-terthiophene) exhibits reversible color changes upon electrochemical doping and dedoping, suggesting its potential as a novel electrochromic material. []
- Conducting Polymers: Polymers incorporating 2,2':5',2''-terthiophene units, like PDHTT, display promising electrical conductivity and are being investigated for use in organic field-effect transistors and other organic electronic devices. [, ]
- Sensors: The sensitivity of poly[3',4'-dihexyl-4,4''-bis(pentyloxy)2,2';5',2''-terthiophene] (PHPT) to methane makes it suitable for methane sensing applications. The polymer's impedance changes upon exposure to methane, with higher sensitivity observed at lower frequencies. []
- Photovoltaic Applications: Low-bandgap polymers incorporating 2,2':5',2''-terthiophene units show promise for use in organic solar cells due to their ability to absorb a wider range of wavelengths in the solar spectrum. []
Q7: How is computational chemistry used to study 2,2':5',2''-terthiophene?
A7: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for understanding the electronic structure and properties of 2,2':5',2''-terthiophene and its derivatives. These calculations provide insights into:
- Electronic Transitions: TD-DFT calculations help assign observed UV-Vis absorption bands and elucidate the nature of electronic transitions. For example, calculations reveal the lowest energy absorption band in certain complexes is attributed to π-π* transitions localized on the terthiophene unit. []
- Excited State Behavior: DFT calculations aid in understanding the nature of excited states, such as whether they are ligand-based or charge-separated, providing valuable information for designing materials with specific photophysical properties. [, ]
- Molecular Geometry: DFT calculations optimize molecular geometries and provide information about bond lengths, dihedral angles, and overall molecular planarity. This information helps relate molecular structure to observed properties, such as conjugation length and packing behavior. [, , ]
Q8: How do structural modifications of 2,2':5',2''-terthiophene affect its properties and potential applications?
A8: Research extensively explores the impact of structural modifications on the properties and applications of 2,2':5',2''-terthiophene. Some key findings include:
- End-Group Substitution: Introducing electron-withdrawing groups, such as bromo, nitro, or tricyanovinyl groups, at the terminal positions of 2,2':5',2''-terthiophene leads to significant changes in its photophysical properties. These substitutions induce charge transfer character in the excited state, impacting nonradiative decay rates and making these derivatives suitable for optoelectronic applications. []
- Alkyl Side Chains: The number and position of alkyl side chains significantly influence the conformation and packing of 2,2':5',2''-terthiophene-based polymers. This, in turn, affects their electronic properties, such as charge carrier mobility and open-circuit voltage in organic solar cells. []
- Incorporation of Functional Units: Introducing functional units, like spiropyrans, into the polymer backbone can lead to materials with multiple switchable states, allowing for photochemical and electrochemical control over their properties. []
- Metal Coordination: Coordinating 2,2':5',2''-terthiophene to metal centers, such as gold, ruthenium, or osmium, leads to complexes with unique photophysical and electrochemical properties. The nature of the metal center and the coordination mode significantly influence the properties of the resulting complexes, opening avenues for various applications in sensing, catalysis, and optoelectronics. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
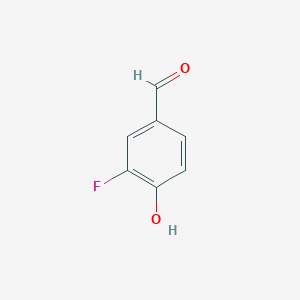

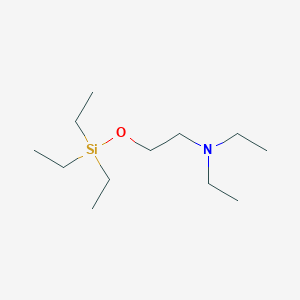
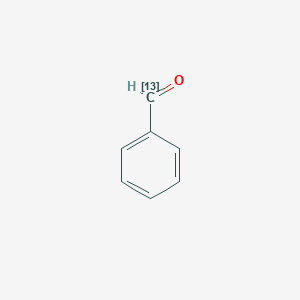
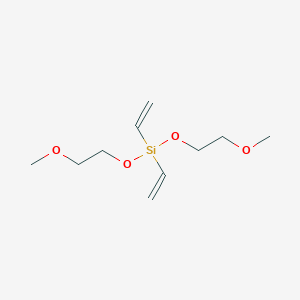
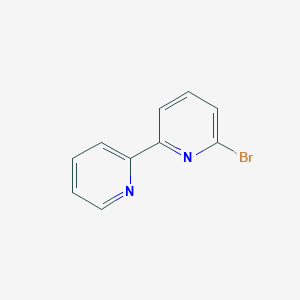
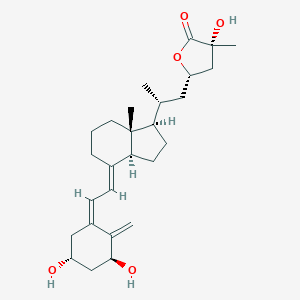
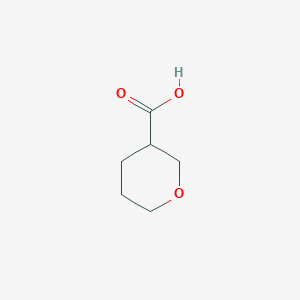
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)

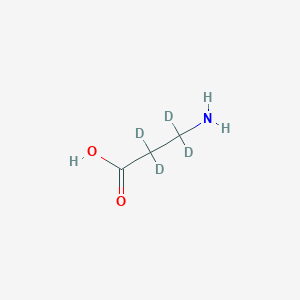
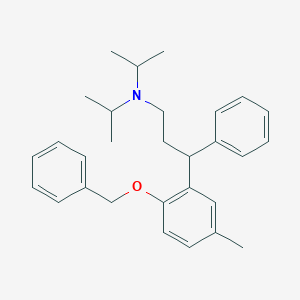
![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)
